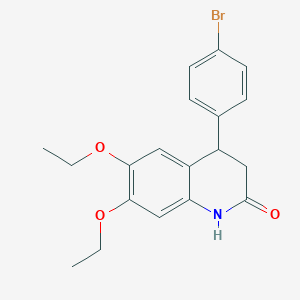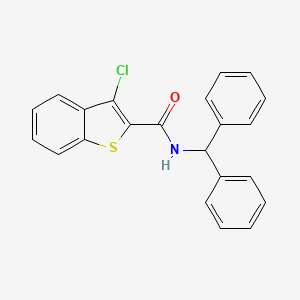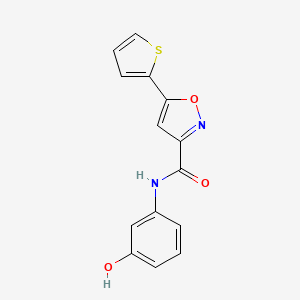
4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone
描述
4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone, also known as BDQ, is a novel compound that has been identified as a promising drug candidate for the treatment of tuberculosis. BDQ belongs to a class of compounds known as diarylquinolines, which have been shown to exhibit potent antimicrobial activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. In
作用机制
The mechanism of action of 4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone involves inhibition of the Mtb ATP synthase, a key enzyme involved in energy production in the bacterium. By inhibiting ATP synthase, 4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone disrupts the energy metabolism of Mtb, leading to bacterial death. This mechanism of action is distinct from that of other tuberculosis drugs, such as isoniazid and rifampicin, which target other enzymes involved in bacterial cell wall synthesis and DNA replication.
Biochemical and physiological effects:
4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to exhibit potent bactericidal activity against Mtb in vitro and in animal models of tuberculosis. In addition, 4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have a low propensity for drug resistance development, making it a promising drug candidate for the treatment of drug-resistant tuberculosis. 4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to have a favorable safety profile in animal studies, with no significant toxicity observed at therapeutic doses.
实验室实验的优点和局限性
4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages for use in laboratory experiments, including its potent activity against drug-resistant Mtb strains, its favorable pharmacokinetic profile, and its low toxicity. However, the synthesis of 4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone is a complex and challenging process that requires expertise in organic chemistry. In addition, the cost of producing 4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone may be a limiting factor for its widespread use in laboratory experiments.
未来方向
There are several future directions for research on 4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone. One area of research is the optimization of the synthesis method to improve the yield and efficiency of 4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone production. Another area of research is the development of combination therapies involving 4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone and other tuberculosis drugs to enhance the efficacy of treatment and prevent the development of drug resistance. In addition, further studies are needed to investigate the safety and efficacy of 4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone in clinical trials, with the ultimate goal of developing a new treatment for drug-resistant tuberculosis.
科学研究应用
4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential as a tuberculosis drug candidate. In preclinical studies, 4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to exhibit potent activity against drug-resistant strains of Mtb, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. 4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in animal studies.
属性
IUPAC Name |
4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c1-3-23-17-9-15-14(12-5-7-13(20)8-6-12)10-19(22)21-16(15)11-18(17)24-4-2/h5-9,11,14H,3-4,10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAQNUGLZDWQSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=C(C=C3)Br)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-chloro-2-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4775189.png)
![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-thiophenecarboxamide](/img/structure/B4775202.png)
![methyl 4-[5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4775208.png)
![4-{[(4-ethoxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4775232.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4775242.png)
![2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-hydroxyethyl)acetamide](/img/structure/B4775244.png)

![5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4775256.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4775257.png)
![7-chloro-8-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B4775269.png)

![2-{[butyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone](/img/structure/B4775279.png)
![3-benzyl-2-[(4-chlorobenzyl)thio]-7-isopropyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4775286.png)